N-Desmethyl ent-Tadalafil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

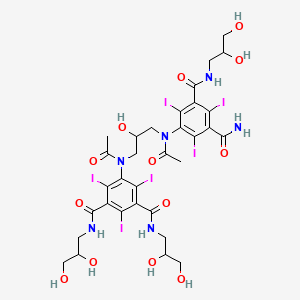

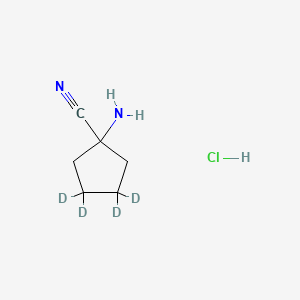

“N-Desmethyl ent-Tadalafil” is a derivative of Tadalafil, a phosphodiesterase 5 inhibitor . It has been identified in adulterants in drinks and healthcare dietary supplements . The compound is a structural analogue of Tadalafil where the N-methyl group of Tadalafil is replaced with an N-isopropyl group .

Synthesis Analysis

The formation of “this compound” and other Tadalafil-like compounds was examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5. Both Tadalafil demethylenation and sildenafil N-demethylation were catalyzed by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .

Molecular Structure Analysis

The molecular structure of “this compound” was explored by computational chemistry and molecular simulation theories such as frontier molecular orbital (FMO)-based softness (S), three-dimensional (3D) structure, surface electrostatic potential (ESP), and lipophilic potential (LP) .

Chemical Reactions Analysis

The chemical reactions involving “this compound” were analyzed using an indirect competitive enzyme-linked immunosorbent assay (icELISA) method. The icELISA showed a limit of detection (LOD), 50% inhibition concentration (IC 50), and a working range of 0.004-0.396, 0.89-4.27, and 0.094-16.71 ng/ml for Tadalafil, amino Tadalafil, acetamino Tadalafil, nortadalafil, and “this compound”, respectively .

Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C21 H17 N3 O4 and a molecular weight of 375.38 .

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Clinical Efficacy

Tadalafil, a phosphodiesterase type 5 (PDE5) inhibitor, demonstrates its efficacy through the inhibition of PDE5, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This biochemical process results in smooth muscle relaxation and increased blood flow to specific areas of the body. Clinical studies have shown that tadalafil is effective in treating lower urinary tract symptoms secondary to benign prostatic hyperplasia (BPH-LUTS) and erectile dysfunction (ED), including in men with comorbid conditions such as diabetes mellitus and those who have undergone radical prostatectomy. Tadalafil's unique pharmacokinetic profile, with a half-life of approximately 17.5 hours, allows for once-daily dosing that separates medication administration from sexual activity, offering a convenient treatment option for patients (Yokoyama et al., 2015); (Porst et al., 2012).

Analytical Techniques for Quantification

The development of advanced analytical techniques has been crucial in the quantitative analysis of tadalafil in various matrices. These techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS), have proven to be accurate, sensitive, and cost-effective for the analysis of tadalafil in pharmaceutical and biological samples. This progress supports the ongoing development of patient-friendly dosage forms and ensures the quality, safety, and efficacy of tadalafil-based therapies (Acharjya et al., 2022).

Future Perspectives and Potential Applications

Research into PDE5 inhibitors, including tadalafil, continues to explore their potential applications beyond ED and BPH-LUTS. Studies are investigating the role of these inhibitors in cardiovascular diseases, such as heart failure, and their potential for cardiac preconditioning. The broad distribution of PDE5 in the body and its involvement in various physiological functions hint at the possibility of future therapeutic applications, underscoring the need for ongoing research in this area (Konstantinos & Petros, 2009).

Wirkmechanismus

Target of Action

N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in smooth muscle relaxation and vasodilation .

Mode of Action

This compound acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP . This leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation . In the context of erectile dysfunction, this facilitates blood flow into the corpus cavernosum of the penis, enabling an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP pathway . Increased cGMP levels lead to the activation of protein kinases, ion channels, and other cellular mechanisms that result in smooth muscle relaxation and vasodilation . This can have various downstream effects, including improved blood flow in certain areas of the body .

Pharmacokinetics

This compound is primarily metabolized by CYP3A4 and CYP2C8 . It is primarily eliminated via hepatic metabolism, with renal excretion being an insignificant elimination pathway . The metabolite is highly bound to plasma proteins . The terminal half-life of this compound is about 4 hours .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle and vasodilation . In the context of erectile dysfunction, this leads to improved blood flow to the penis and the ability to achieve an erection . In the context of benign prostatic hyperplasia, it can lead to improved urinary symptoms .

Action Environment

The action of this compound can potentially be influenced by various environmental factors. For example, the presence of other drugs that interact with the same metabolic enzymes (CYP3A4 and CYP2C8) could potentially affect the metabolism and efficacy of this compound . Additionally, the compound has been detected in the environment, indicating that it can potentially accumulate over time .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-Desmethyl ent-Tadalafil, like its parent compound Tadalafil, is likely to interact with PDE5 enzymes. By inhibiting these enzymes, it prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow .

Cellular Effects

The primary cellular effect of this compound is the inhibition of PDE5, leading to an increase in cGMP levels. This can influence cell signaling pathways, particularly those involving cGMP. Elevated cGMP levels can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of PDE5. This prevents the breakdown of cGMP, leading to its accumulation within cells. The increased cGMP levels can then influence various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound are likely to be time-dependent, with its impact on cellular function changing over time. Information on its stability and degradation is currently limited .

Dosage Effects in Animal Models

The effects of this compound in animal models would likely vary with dosage, similar to its parent compound Tadalafil. Specific studies on this metabolite’s dosage effects in animal models are currently lacking .

Metabolic Pathways

This compound is a metabolite of Tadalafil, suggesting it is part of the metabolic pathway of this drug. It may interact with various enzymes and cofactors involved in this pathway .

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues in a manner similar to Tadalafil. Specific information on its interaction with transporters or binding proteins is currently lacking .

Subcellular Localization

Given its biochemical properties, it is likely to be found in areas of the cell where PDE5 enzymes are present .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl ent-Tadalafil involves the reduction of the N-oxide group in ent-Tadalafil to form N-Desmethyl ent-Tadalafil.", "Starting Materials": [ "ent-Tadalafil", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Chloroform" ], "Reaction": [ "ent-Tadalafil is dissolved in methanol and acetic acid", "Sodium borohydride is added to the solution and the mixture is stirred for several hours", "The reaction mixture is quenched with water and extracted with chloroform", "The organic layer is separated and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield N-Desmethyl ent-Tadalafil" ] } | |

| 929100-66-3 | |

Molekularformel |

C21H17N3O4 |

Molekulargewicht |

375.384 |

InChI |

InChI=1S/C21H17N3O4/c25-18-9-22-21(26)15-8-13-12-3-1-2-4-14(12)23-19(13)20(24(15)18)11-5-6-16-17(7-11)28-10-27-16/h1-7,15,20,23H,8-10H2,(H,22,26)/t15-,20+/m0/s1 |

InChI-Schlüssel |

XHDLVMPUSXRZOS-MGPUTAFESA-N |

SMILES |

C1C2C(=O)NCC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |

Synonyme |

(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione |

Herkunft des Produkts |

United States |

Q1: What is the significance of N-Desmethyl ent-Tadalafil being included in this study about Tadalafil adulterants?

A1: this compound is considered a "tadalafil-like" compound [] due to its structural similarity to Tadalafil. This study focuses on developing a sensitive method to detect various Tadalafil analogues, including this compound, in food and supplements. These compounds are considered adulterants as they are illegally added to these products and pose potential health risks to consumers.

Q2: The study mentions "softness" as a crucial factor for effective hapten design. How does this relate to detecting this compound?

A2: Haptens are small molecules designed to elicit an immune response when attached to a carrier protein. The study used computational methods to design haptens for the antibody-based detection of Tadalafil and its analogues. They found that "softer" haptens, meaning those with higher frontier molecular orbital (FMO)-based softness values, resulted in antibodies with better performance []. While the study doesn't explicitly calculate the softness of this compound, the successful detection of this compound using the developed method suggests its structure likely exhibits a degree of "softness" recognized by the antibody. This highlights the importance of considering molecular properties like "softness" when designing detection methods for this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)